REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[CH2:5][C:6](=[CH2:10])[C:7]([OH:9])=[O:8].[C:14]([OH:17])(=[S:16])[CH3:15]>>[C:14]([S:16][CH2:10][CH:6]([CH2:5][C:4]1[CH:11]=[CH:12][CH:13]=[C:2]([Br:1])[CH:3]=1)[C:7]([OH:9])=[O:8])(=[O:17])[CH3:15]
|
Name
|
2-(3-bromobenzyl)acrylic acid
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CC(C(=O)O)=C)C=CC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which excess thioacetic acid was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified via silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 2% MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC(C(=O)O)CC1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |